![molecular formula C27H30N2O2 B310295 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310295.png)

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

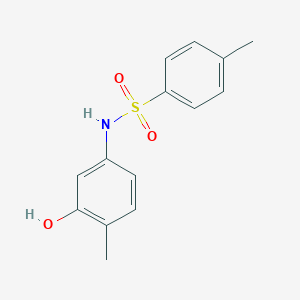

Description

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as Benzocaine, is a local anesthetic commonly used in various medical and dental procedures. It was first synthesized in 1890 by the German chemist Eduard Ritsert. Benzocaine is a white, odorless, and tasteless powder that works by blocking nerve impulses, thereby producing a numbing effect.

Mechanism of Action

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide works by blocking the voltage-gated sodium channels in the nerve cell membrane. This prevents the nerve impulses from reaching the brain, thereby producing a numbing effect. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is a reversible inhibitor of sodium channels and has a low affinity for these channels compared to other local anesthetics.

Biochemical and Physiological Effects

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have a low toxicity profile and is generally well-tolerated in humans.

Advantages and Limitations for Lab Experiments

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity profile. It is also relatively cheap and readily available. However, one limitation of benzocaine is that it has a short duration of action compared to other local anesthetics. It is also less potent than other local anesthetics, such as lidocaine.

Future Directions

There are several future directions for research on benzocaine. One area of research is the development of new formulations of benzocaine that have a longer duration of action. Another area of research is the development of new local anesthetics that are more potent and have fewer side effects than benzocaine. Additionally, research could investigate the effects of benzocaine on other ion channels and receptors in the body.

Synthesis Methods

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is synthesized by the esterification of p-aminobenzoic acid with ethanol and the subsequent reaction of the resulting ethyl p-aminobenzoate with 2,6-dimethylaniline. The final product is obtained by treating the resulting N-(2,6-dimethylphenyl)-2-(ethoxycarbonyl)aniline with benzoyl chloride.

Scientific Research Applications

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is widely used in scientific research for its local anesthetic properties. It is commonly used to numb the skin or mucous membranes during medical and dental procedures. It is also used in the production of various pharmaceutical products, such as cough drops, throat lozenges, and topical analgesics.

properties

Product Name |

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |

|---|---|

Molecular Formula |

C27H30N2O2 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |

InChI |

InChI=1S/C27H30N2O2/c1-5-29(6-2)24-15-16-25(19(3)17-24)28-27(31)20(4)22-13-10-14-23(18-22)26(30)21-11-8-7-9-12-21/h7-18,20H,5-6H2,1-4H3,(H,28,31) |

InChI Key |

QZNVCMQJIZCFTR-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)